molecular formula C11H12F2OS B13651768 4-((2,5-Difluorophenyl)thio)pentan-2-one

4-((2,5-Difluorophenyl)thio)pentan-2-one

Cat. No.: B13651768
M. Wt: 230.28 g/mol
InChI Key: AWUCOIYTVCOZPI-UHFFFAOYSA-N
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Description

4-((2,5-Difluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12F2OS and a molecular weight of 230.27 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a pentan-2-one moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,5-Difluorophenyl)thio)pentan-2-one typically involves the reaction of 2,5-difluorothiophenol with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-((2,5-Difluorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2,5-Difluorophenyl)thio)pentan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds containing difluorophenyl groups can exhibit enhanced biological activity.

    Medicine: Explored as a potential lead compound in drug discovery and development. Its structural features make it a candidate for the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2,5-Difluorophenyl)thio)pentan-2-one is primarily determined by its ability to interact with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thioether linkage can modulate its reactivity and stability. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    4-((2,4-Difluorophenyl)thio)pentan-2-one: Similar structure but with the difluorophenyl group in a different position.

    4-((3,5-Difluorophenyl)thio)pentan-2-one: Another positional isomer with the difluorophenyl group in the 3,5-positions.

    4-((2,5-Dichlorophenyl)thio)pentan-2-one: Contains chlorine atoms instead of fluorine atoms in the phenyl ring.

Uniqueness

4-((2,5-Difluorophenyl)thio)pentan-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the thioether linkage also adds to its distinctiveness, providing a versatile functional group for further chemical modifications .

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

4-(2,5-difluorophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H12F2OS/c1-7(14)5-8(2)15-11-6-9(12)3-4-10(11)13/h3-4,6,8H,5H2,1-2H3

InChI Key

AWUCOIYTVCOZPI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)SC1=C(C=CC(=C1)F)F

Origin of Product

United States

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